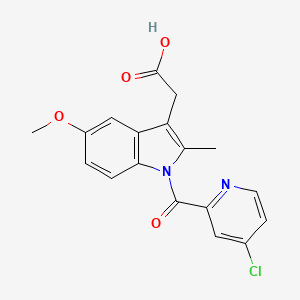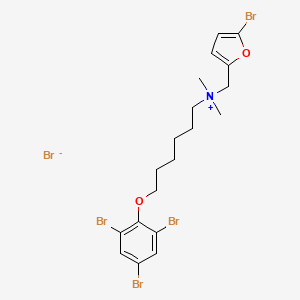
(6-(2,4,6-Tribromophenoxy)hexyl)dimethyl(5-bromo-2-furfuryl)ammonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((5-Bromofuran-2-yl)methyl)-N,N-dimethyl-6-(2,4,6-tribromophenoxy)hexan-1-aminium bromide” is a synthetic organic compound that features a complex structure with multiple bromine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-((5-Bromofuran-2-yl)methyl)-N,N-dimethyl-6-(2,4,6-tribromophenoxy)hexan-1-aminium bromide” typically involves multiple steps:
Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Alkylation: The brominated furan is then alkylated with an appropriate alkyl halide to introduce the N,N-dimethyl group.
Ether Formation: The phenol group is brominated to form 2,4,6-tribromophenol, which is then reacted with a suitable alkyl halide to form the ether linkage.
Quaternization: The final step involves the quaternization of the amine group with a bromide source to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the phenoxy group.
Reduction: Reduction reactions may target the bromine atoms or the quaternary ammonium group.
Substitution: The bromine atoms on the phenoxy group and the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution could result in various functionalized analogs.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Due to the presence of multiple bromine atoms, the compound may exhibit antimicrobial properties.
Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.
Medicine
Drug Development: The compound may be explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry
Materials Science: It can be used in the development of new materials with unique properties, such as flame retardants or polymers.
作用機序
The mechanism of action of “N-((5-Bromofuran-2-yl)methyl)-N,N-dimethyl-6-(2,4,6-tribromophenoxy)hexan-1-aminium bromide” would depend on its specific application. For example, as an antimicrobial agent, it may disrupt cell membranes or interfere with essential biochemical processes in microorganisms. In catalysis, it may facilitate the formation or breaking of chemical bonds through its functional groups.
類似化合物との比較
Similar Compounds
N-((5-Bromofuran-2-yl)methyl)-N,N-dimethylhexan-1-aminium bromide: Lacks the tribromophenoxy group.
N,N-Dimethyl-6-(2,4,6-tribromophenoxy)hexan-1-aminium bromide: Lacks the bromofuran group.
Uniqueness
The presence of both the bromofuran and tribromophenoxy groups in “N-((5-Bromofuran-2-yl)methyl)-N,N-dimethyl-6-(2,4,6-tribromophenoxy)hexan-1-aminium bromide” makes it unique, potentially offering a combination of properties not found in similar compounds. This could include enhanced reactivity, specific biological activity, or unique material properties.
特性
CAS番号 |
60724-11-0 |
|---|---|
分子式 |
C19H24Br5NO2 |
分子量 |
697.9 g/mol |
IUPAC名 |
(5-bromofuran-2-yl)methyl-dimethyl-[6-(2,4,6-tribromophenoxy)hexyl]azanium;bromide |
InChI |
InChI=1S/C19H24Br4NO2.BrH/c1-24(2,13-15-7-8-18(23)26-15)9-5-3-4-6-10-25-19-16(21)11-14(20)12-17(19)22;/h7-8,11-12H,3-6,9-10,13H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
QWRPOKTZJHAKMB-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(CCCCCCOC1=C(C=C(C=C1Br)Br)Br)CC2=CC=C(O2)Br.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



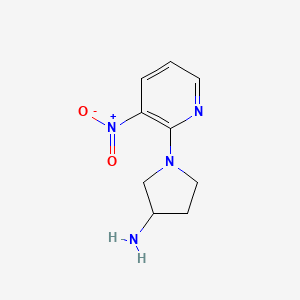

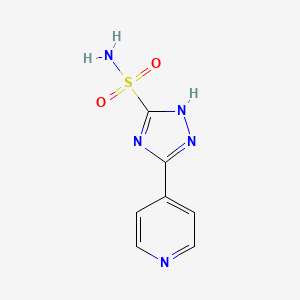

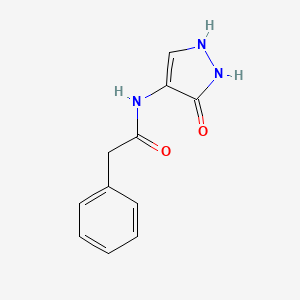
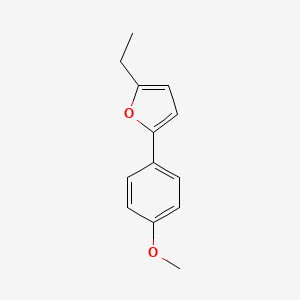
![1-[(Naphthalen-1-yl)sulfanyl]isoquinoline](/img/structure/B12903692.png)
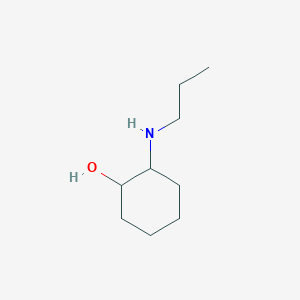
![5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903698.png)
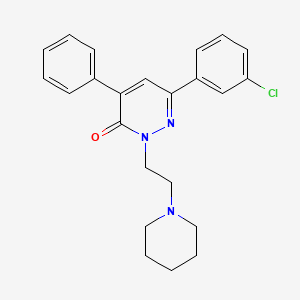
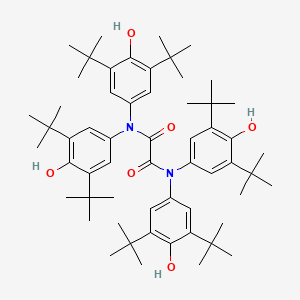
![Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione](/img/structure/B12903712.png)
